molecular formula C12H19N3O2S B2741496 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1705927-77-0

2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2741496
CAS No.: 1705927-77-0
M. Wt: 269.36
InChI Key: NJROREKAKBLGKI-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide features a thiazole ring linked to a pyrrolidine scaffold, with an ethoxy-acetamide side chain. Thiazole derivatives are pharmacologically significant due to their roles in medicinal chemistry, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-ethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-17-9-11(16)14-8-10-4-3-6-15(10)12-13-5-7-18-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJROREKAKBLGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the cyclization of appropriate amino alcohols or amino acids.

    Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group: The final step involves the acylation of the amine group with ethyl acetate under acidic or basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Formation of the Pyrrolidine-Thiazole Core

The pyrrolidine ring with a thiazole substituent may be synthesized via:

  • Cyclization reactions : Pyrrolidine could form through condensation of a diamine with a carbonyl compound, followed by introduction of the thiazole substituent via nucleophilic aromatic substitution .

  • Thiazole ring synthesis : The thiazole moiety often forms from reactions between thiourea and α-halo ketones or aldehydes . For example, phenacyl bromide reacting with thiourea generates thiazole intermediates .

Installation of the Methylene Linker

The methylene bridge between pyrrolidine and thiazole likely requires:

  • Reductive amination : A secondary amine (pyrrolidine) reacting with a thiazole aldehyde, followed by reduction to form a methylene group .

  • Nucleophilic substitution : A halogenated pyrrolidine reacting with a thiazole nucleophile .

Acetylation and Ethoxylation

  • Acetamide formation : Amine groups are typically acetylated using acetic anhydride or chloroacetyl chloride .

  • Ethoxylation : Introduction of the ethoxy group may occur via esterification (e.g., ethyl acetoacetate) or nucleophilic substitution of a hydroxyl group .

Challenges and Considerations

  • Regioselectivity : Ensuring the thiazole substituent attaches at the correct position on the pyrrolidine ring .

  • Stability : Thiazoles are sensitive to acidic or basic conditions, requiring careful reaction optimization .

  • Purification : The compound’s complexity may necessitate chromatographic purification due to potential side products from competing reactions .

Data Tables: Analogous Reaction Insights

Reaction Type Reagents/Conditions Yield Source
Thiazole ring formationPhenacyl bromide + thiourea, ethanol, heat~60–80%
AcetylationAcetic anhydride, pyridine, RT~85–95%
Nucleophilic substitutionAlkyl/aryl haloformate, base (e.g., TEA)~70–90%

Research Findings and Trends

  • Functional group compatibility : Thiazoles and pyrrolidines are frequently used in drug design for their bioactivity .

  • Synthetic flexibility : The methylene linker allows for diverse substitution patterns, enabling structure-activity relationship (SAR) studies .

  • Safety considerations : Thiazole intermediates may require protective groups (e.g., tert-butyl carbamate) to mitigate instability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives often exhibit significant antimicrobial properties.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

CompoundMIC (µg/mL)Bacterial Strain
This compound< 5MRSA
Linezolid4MRSA

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, showing promise in inhibiting cell proliferation.

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were found to be significantly lower than those for standard chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A54910Cisplatin15
MCF78Cisplatin12

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiazole ring and pyrrolidine structure can lead to variations in biological activity.

Key Findings from SAR Studies

  • Substitution at the 4-position of the thiazole ring enhances antimicrobial potency.
  • The presence of an ethoxy group at the pyrrolidine nitrogen significantly improves anticancer activity.
  • Molecular docking studies suggest optimal binding interactions with target enzymes involved in cancer proliferation .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and pyrrolidine rings could facilitate binding to specific molecular targets, while the acetamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Capacity
2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide Thiazole-pyrrolidine Ethoxy, acetamide ~350 (estimated) N–H (donor), O (acceptor)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole Dichlorophenyl, acetamide 299.17 N–H⋯N (R₂²(8) motif)
N-(Thiazol-2-yl)acetamide Thiazole Acetamide 142.18 N–H⋯N, C–H⋯O
11c (Triazole-thiazole acetamide) Triazole-thiazole Quinoxaline, p-tolyl 448.47 Multiple N–H/O donors
2-(4-Substituted piperazin-1-yl)-N-(thiadiazol-2-yl)acetamide Thiadiazole-piperazine Piperazine, alkyl groups ~280–320 N–H, O (moderate)

Key Observations:

  • Pyrrolidine vs.
  • Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound increases lipophilicity relative to chlorophenyl groups in , which may improve membrane permeability but reduce polarity .
  • Triazole vs. Thiazole Cores : Compound 11c () incorporates a triazole ring, which offers additional hydrogen-bonding sites but may alter pharmacokinetics due to increased polarity .

Pharmacological Potential

  • Thiazole-Acetamide Core : Shared with antimicrobial and anti-inflammatory agents (), suggesting similar therapeutic avenues for the target compound .
  • Urea Derivatives () : Exhibit higher molecular weights (~450–600 g/mol) and urea groups, favoring kinase inhibition but limiting bioavailability compared to the target compound .
  • Thiadiazole Derivatives () : Demonstrate antidiabetic activity, highlighting how heterocycle choice directs biological targeting .

Biological Activity

2-Ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound may not be extensively documented, related compounds have been synthesized using methodologies like nucleophilic substitution and amide formation. For instance, thiazole derivatives can be synthesized through the reaction of thiazole derivatives with appropriate amines under controlled conditions.

Pharmacological Properties

The biological activity of this compound has been evaluated in several studies focusing on its potential as a therapeutic agent:

  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For example, thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of our compound against different cancer types remains to be elucidated but suggests a promising avenue for research.
  • TRPV3 Modulation : Thiazole-containing compounds have been identified as modulators of TRPV3 channels, which are involved in pain sensation and inflammatory responses. This suggests that this compound could potentially be explored for analgesic properties .
  • Zinc Metallochaperone Activity : Similar compounds have been studied for their ability to function as zinc metallochaperones, which are crucial in maintaining cellular zinc homeostasis and influencing various signaling pathways . The potential for our compound to exhibit similar activity warrants further investigation.

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives indicates that modifications at specific positions can significantly affect biological activity. For instance:

Compound ModificationEffect on Activity
Substituents on the thiazole ringAltered potency against specific targets
Variation in the alkyl chain lengthInfluences solubility and bioavailability
Functional groups on the pyrrolidine moietyImpacts receptor binding affinity

These insights suggest that careful structural modifications could enhance the efficacy of this compound.

Case Studies

Several studies have reported on related compounds demonstrating promising biological activities:

  • In Vitro Studies : A study examining a series of thiazole derivatives found that certain substitutions led to enhanced anticancer activity against breast cancer cell lines . The findings indicate that similar modifications could be explored for our compound.
  • In Vivo Models : Research on TRPV3 modulators has shown efficacy in reducing pain responses in animal models . This opens up potential avenues for testing this compound in pain management studies.
  • Mechanistic Insights : Investigations into the mechanism of action for thiazole-based compounds have revealed pathways involving apoptosis and cell cycle arrest, which could be relevant for understanding the biological effects of our compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide and its derivatives?

  • Methodological Answer : Common approaches involve coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. For example, 2-aminothiazole derivatives are condensed with activated carboxylic acid intermediates under controlled temperatures (273 K) to minimize side reactions . Solvent selection (e.g., methanol-acetone mixtures) and slow evaporation are critical for obtaining high-purity crystals .

Q. Which spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent regiochemistry and hydrogen bonding patterns (e.g., N–H⋯N interactions observed in thiazole derivatives) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S ratios .
  • Melting Point Analysis : Assesses batch consistency (e.g., 489–491 K for crystalline derivatives) .

Advanced Research Questions

Q. How is structure-activity relationship (SAR) analysis performed for derivatives of this compound?

  • Methodological Answer : SAR studies systematically vary substituents (e.g., ethoxy groups, thiazole/pyrrolidine moieties) and evaluate biological activity. For instance, replacing pyridine with thiazole in KX2-391 analogs alters Src kinase inhibition profiles, highlighting the role of heterocyclic electronics . Dose-response assays and molecular docking (e.g., AutoDock Vina) correlate structural features (e.g., dihedral angles between aryl and thiazole rings) with activity .

Q. What computational strategies optimize synthesis and predict reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, while machine learning algorithms prioritize synthetic routes. For example, ICReDD integrates reaction path searches and experimental data to reduce trial-and-error in heterocycle functionalization . Transition state analysis predicts regioselectivity in thiazole alkylation steps .

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer : Contradictions are addressed via:

  • Standardized Assays : Replicating studies under controlled conditions (e.g., MIC testing against Gram-negative/-positive bacteria) .
  • Meta-Analysis : Comparing datasets for variables like solvent effects or cell line specificity .
  • Mechanistic Studies : Using fluorescence quenching or SPR to validate target binding (e.g., DNA intercalation vs. surface receptor interactions) .

Q. What methods evaluate in vitro and in vivo efficacy of this compound?

  • Methodological Answer :

  • In Vitro : Dose-dependent cytotoxicity assays (MTT), enzyme inhibition (IC₅₀ determination for kinases), and antimicrobial disk diffusion .
  • In Vivo : Pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration) and xenograft models to assess tumor suppression .

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